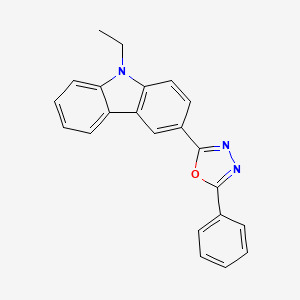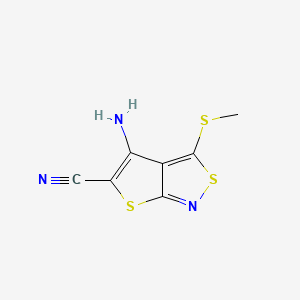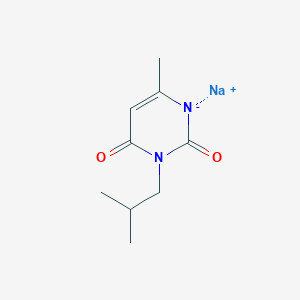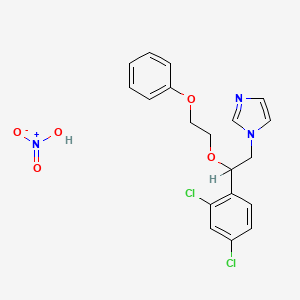![molecular formula C13H18N4S B14469162 N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid CAS No. 71555-28-7](/img/structure/B14469162.png)
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid is a chemical compound that belongs to the class of hydrazones.
Métodos De Preparación
The synthesis of N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid typically involves the condensation of 2-acetylpyridine with isonicotinohydrazide in ethanol . This reaction is carried out under reflux conditions, and the product is obtained after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid involves its interaction with molecular targets such as DNA. The compound binds to DNA via a groove binding mode, which affects the DNA structure and function . This interaction is crucial for its biological activities, including its antioxidant and pharmacological effects.
Comparación Con Compuestos Similares
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid can be compared with other hydrazone derivatives, such as:
N-[1-(Pyridin-2-yl)ethylidene]isonicotinohydrazide: Similar in structure but with different pharmacological activities.
N-[1-(Pyridin-2-yl)ethylidene]benzohydrazide: Another hydrazone derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metals and exhibit a wide range of biological activities .
Propiedades
Número CAS |
71555-28-7 |
|---|---|
Fórmula molecular |
C13H18N4S |
Peso molecular |
262.38 g/mol |
Nombre IUPAC |
N-(1-pyridin-2-ylethylideneamino)piperidine-1-carbothioamide |
InChI |
InChI=1S/C13H18N4S/c1-11(12-7-3-4-8-14-12)15-16-13(18)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,18) |
Clave InChI |
JLQJXIRORURHRB-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=S)N1CCCCC1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



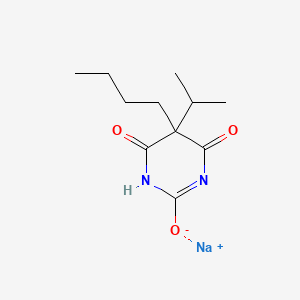
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)

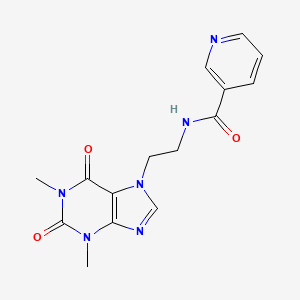
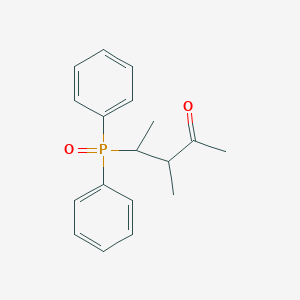
![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
